2-ethyl-3,4-dihydronaphthalen-1(2H)-one 2-ethyl-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 21568-62-7
VCID: VC13337111
InChI: InChI=1S/C12H14O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-6,9H,2,7-8H2,1H3
SMILES: CCC1CCC2=CC=CC=C2C1=O
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol

2-ethyl-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 21568-62-7

Cat. No.: VC13337111

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

2-ethyl-3,4-dihydronaphthalen-1(2H)-one - 21568-62-7

Specification

CAS No. 21568-62-7
Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
IUPAC Name 2-ethyl-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C12H14O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-6,9H,2,7-8H2,1H3
Standard InChI Key FTXPVDXMMIPDMC-UHFFFAOYSA-N
SMILES CCC1CCC2=CC=CC=C2C1=O
Canonical SMILES CCC1CCC2=CC=CC=C2C1=O

Introduction

Structural Identification and Nomenclature

Chemical Identity

2-Ethyl-3,4-dihydronaphthalen-1(2H)-one is systematically named according to IUPAC guidelines as 2-ethyl-3,4-dihydro-2H-naphthalen-1-one, reflecting its bicyclic structure. The compound’s core consists of a naphthalene ring system in which two adjacent carbon atoms are hydrogenated (positions 3 and 4), forming a partially saturated structure. An ethyl group (CH2CH3-\text{CH}_2\text{CH}_3) is attached to position 2, while a ketone group (>C=O>\text{C}=O) occupies position 1 .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number21568-62-7
Molecular FormulaC12H14O\text{C}_{12}\text{H}_{14}\text{O}
Molecular Weight174.24 g/mol
SMILES NotationCCC1CCC2=CC=CC=C2C1=O\text{CCC1CCC2=CC=CC=C2C1=O}
InChIKeyFTXPVDXMMIPDMC-UHFFFAOYSA-N

Structural Features

The compound’s bicyclic framework combines aromatic and aliphatic characteristics. The naphthalene moiety provides aromatic stability, while the hydrogenated positions introduce conformational flexibility. The ethyl substituent at position 2 influences steric and electronic properties, modulating reactivity in synthetic applications .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-ethyl-3,4-dihydronaphthalen-1(2H)-one typically involves Claisen-Schmidt condensation or Friedel-Crafts acylation. A modified approach reported by Fathimath Salfeena et al. employs BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O}-mediated cyclization of arylidene intermediates . For example, reacting 3,4-dihydronaphthalen-1(2H)-one with ethyl acetaldehyde under basic conditions yields the corresponding arylidene derivative, which undergoes cyclization in the presence of BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} to form the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CondensationNaOH (5% aq.), ethanol, 0°C60–90%
CyclizationBF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O}, CH3_3CN, 50°C70–85%

Optimization Strategies

Key parameters influencing yield include:

  • Catalyst Loading: Excess BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} (3 equiv.) enhances cyclization efficiency .

  • Solvent Choice: Acetonitrile (CH3CN\text{CH}_3\text{CN}) outperforms polar aprotic solvents like DMF due to improved solubility of intermediates .

  • Temperature: Reactions conducted at 50°C achieve optimal kinetics without side-product formation .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for 2-ethyl-3,4-dihydronaphthalen-1(2H)-one remain limited, but estimates based on structural analogs (e.g., 3,4-dihydronaphthalen-1(2H)-one) suggest:

Table 3: Physicochemical Properties

PropertyValueSource
Density~1.1 g/cm3^3 (estimated)
Boiling Point~300°C (extrapolated)
LogP (Partition Coefficient)3.0 (XLogP3)
Vapor Pressure0.00123 mmHg at 25°C (analog)

Spectroscopic Characteristics

  • IR Spectroscopy: A strong absorption band near 1680 cm1^{-1} corresponds to the carbonyl (>C=O>\text{C}=O) stretch .

  • NMR Spectroscopy: 1H^1\text{H} NMR signals for the ethyl group appear as a triplet (~1.1 ppm, CH2CH3-\text{CH}_2\text{CH}_3) and a quartet (~2.4 ppm, CH2-\text{CH}_2- adjacent to the ketone) .

ParameterValueSource
GHS Signal WordWarning
Hazard StatementsH315, H319, H335
Precautionary MeasuresUse PPE, ensure ventilation

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